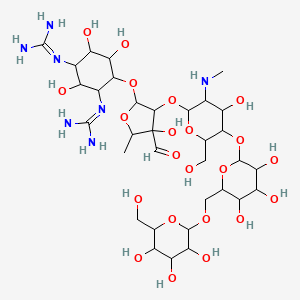

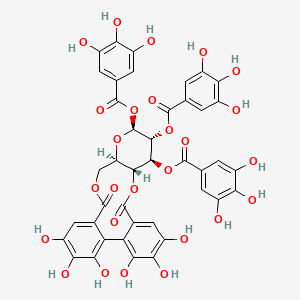

Eugeniin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Eugeniin is a naturally occurring ellagitannin, a type of polyphenolic compound, primarily isolated from the dried flower buds of Syzygium aromaticum (clove) and Geum japonicum . It is known for its diverse biological activities, including antiviral, antioxidant, and cholesterol metabolism-improving properties .

準備方法

Synthetic Routes and Reaction Conditions: Eugeniin can be synthesized through a short-step total synthesis involving the sequential and site-selective functionalization of free hydroxy groups of unprotected D-glucose . The key reactions include β-selective glycosidation of a gallic acid derivative using unprotected D-glucose as a glycosyl donor and catalyst-controlled site-selective introduction of a galloyl group into the inherently less reactive hydroxy group of the glucoside .

Industrial Production Methods: Industrial production of this compound typically involves extraction from natural sources such as clove and Geum japonicum. The extraction process includes solvent extraction, purification, and crystallization to obtain high-purity this compound .

化学反応の分析

反応の種類: ユゲニインは、酸化、還元、置換など、さまざまな化学反応を起こします。

一般的な試薬と条件:

酸化: ユゲニインは、ラッカーゼなどのフェノール酸化酵素によって酸化されて、カズアリクチンなどの他のエラジタンニンを形成することができます.

還元: ユゲニインを含む還元反応の具体的な条件は、あまり文書化されていません。

主な生成物:

酸化生成物: カズアリクチンなどの他のエラジタンニン.

置換生成物: さまざまな没食子基化誘導体.

4. 科学研究の応用

ユゲニインは、さまざまな科学研究に幅広く応用されています:

科学的研究の応用

Eugeniin has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying ellagitannin synthesis and reactivity.

Medicine: Exhibits antiviral activity against herpes simplex virus type 1 (HSV-1) and other viruses, making it a potential candidate for antiviral therapies

Industry: Utilized in the food and cosmetic industries for its antioxidant properties.

作用機序

ユゲニインは、さまざまな分子メカニズムを通じて効果を発揮します:

類似化合物との比較

ユゲニインは、テリマグランジンIやカズアリクチンなどの他のエラジタンニンと比較されています:

テリマグランジンI: 構造は似ていますが、ヘキサヒドロキシジフェノイル基の結合部位が異なります.

カズアリクチン: ユゲニインの酸化によって生成され、同様の抗ウイルス活性を示します.

独自性: ユゲニインは、抗ウイルス活性、抗酸化活性、コレステロール代謝改善効果を組み合わせた独自の特性を持ち、他のエラジタンニンとは異なります .

特性

分子式 |

C41H30O26 |

|---|---|

分子量 |

938.7 g/mol |

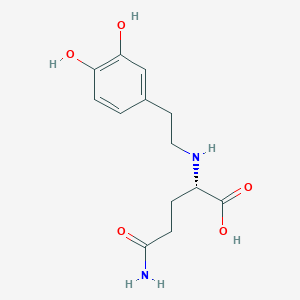

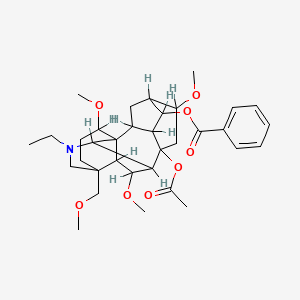

IUPAC名 |

[(10R,11S,12R,13S,15R)-3,4,5,21,22,23-hexahydroxy-8,18-dioxo-12,13-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-11-yl] 3,4,5-trihydroxybenzoate |

InChI |

InChI=1S/C41H30O26/c42-15-1-10(2-16(43)26(15)50)36(57)65-34-33-23(9-62-39(60)13-7-21(48)29(53)31(55)24(13)25-14(40(61)64-33)8-22(49)30(54)32(25)56)63-41(67-38(59)12-5-19(46)28(52)20(47)6-12)35(34)66-37(58)11-3-17(44)27(51)18(45)4-11/h1-8,23,33-35,41-56H,9H2/t23-,33-,34+,35-,41+/m1/s1 |

InChIキー |

JCGHAEBIBSEQAD-UUUCSUBKSA-N |

SMILES |

C1C2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O1)O)O)O)O)O)O |

異性体SMILES |

C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O1)O)O)O)O)O)O |

正規SMILES |

C1C2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O1)O)O)O)O)O)O |

同義語 |

eugeniin |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。